An In-depth Technical Guide to 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine (CAS No. 293737-80-1)
An In-depth Technical Guide to 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine (CAS No. 293737-80-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to offer a robust resource for professionals engaged in drug discovery and development.
Introduction: The Benzoxazole Scaffold and the Significance of 2,5-Disubstitution
Benzoxazoles are a prominent class of heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring.[1] This structural motif is a cornerstone in medicinal chemistry, featuring in a wide array of pharmacologically active molecules.[2] The benzoxazole core is associated with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2]
The biological efficacy of benzoxazole derivatives is often dictated by the nature and position of substituents on the bicyclic ring system. Notably, substitutions at the 2- and 5-positions have been identified as critical for modulating the intensity and specificity of the biological activity.[3] 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine, with its 2-bromophenyl group at the 2-position and an amine group at the 5-position, represents a strategically designed molecule for exploring novel therapeutic applications. The presence of the bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the amino group can be functionalized to fine-tune the molecule's physicochemical properties and biological interactions.
Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine is fundamental for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 293737-80-1 | [4] |
| Molecular Formula | C₁₃H₉BrN₂O | [4] |
| Molecular Weight | 289.13 g/mol | [4] |
| Physical Form | Solid | |
| InChI | InChI=1S/C13H9BrN2O/c14-10-4-2-1-3-9(10)13-16-11-7-8(15)5-6-12(11)17-13/h1-7H,15H2 | [5] |
| InChIKey | QUKTZXBKSASZIN-UHFFFAOYSA-N | [5] |
| SMILES | C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N)Br | [5] |
Synthesis and Mechanistic Considerations
A highly plausible route to synthesize the target molecule is the condensation of 2,4-diaminophenol with 2-bromobenzoic acid in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA).[6][7]
Proposed Synthetic Workflow
The proposed synthesis involves a one-pot reaction where the reactants are heated in PPA to drive the condensation and subsequent cyclization.
Caption: Proposed synthesis workflow for 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a well-reasoned adaptation of established procedures for analogous compounds.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine 2,4-diaminophenol dihydrochloride (1.0 equivalent) and 2-bromobenzoic acid (1.05 equivalents).
-
Addition of PPA: Carefully add polyphosphoric acid (PPA) to the flask in sufficient quantity to ensure the mixture can be stirred effectively (typically 10-20 times the weight of the limiting reagent).
-
Reaction Execution: Heat the reaction mixture with stirring under a nitrogen atmosphere to 170-200°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to approximately 100°C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic aqueous solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.
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Isolation and Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Mechanistic Rationale
The synthesis proceeds via a well-understood mechanism for benzoxazole formation.
Caption: Mechanistic pathway for the formation of the benzoxazole ring.
The reaction is initiated by the acylation of the more nucleophilic amino group of 2,4-diaminophenol by the protonated 2-bromobenzoic acid. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl carbon, leading to a cyclized intermediate. Finally, dehydration, driven by the high temperature and the action of PPA, results in the formation of the stable aromatic benzoxazole ring.
Characterization and Analytical Data
While experimental spectral data for 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine is not published, predicted data can provide valuable guidance for characterization.
Mass Spectrometry (Predicted)
The following table presents the predicted m/z values for various adducts of the target molecule, which can be useful for mass spectrometry analysis.[5]
| Adduct | Predicted m/z |
| [M+H]⁺ | 288.99712 |
| [M+Na]⁺ | 310.97906 |
| [M-H]⁻ | 286.98256 |
NMR Spectroscopy (Anticipated)
Based on the structure, the following characteristic signals would be expected in the ¹H and ¹³C NMR spectra:
-
¹H NMR: Aromatic protons from both the bromophenyl and the benzoxazole ring systems would appear in the range of δ 6.5-8.0 ppm. The protons of the amino group would likely appear as a broad singlet.
-
¹³C NMR: Characteristic signals for the aromatic carbons would be observed. The carbon at the 2-position of the benzoxazole ring, attached to the nitrogen and oxygen atoms, would be expected to have a chemical shift in the downfield region, typically around δ 160 ppm.[8]
Applications and Biological Significance
The true value of a molecule like 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine lies in its potential applications, particularly in drug discovery. The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, and the specific substitution pattern of this compound suggests several promising avenues for investigation.
Potential as an Anti-Inflammatory Agent
Research into structurally related compounds provides compelling evidence for the potential of 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine as an anti-inflammatory agent. The 2-(2-arylphenyl)benzoxazole scaffold has been identified as a novel and selective inhibitor of cyclooxygenase-2 (COX-2).[9] Selective COX-2 inhibitors are a clinically important class of nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective inhibitors.
Caption: Potential mechanism of anti-inflammatory action via COX-2 inhibition.
The 2-(2-bromophenyl) moiety can serve as a precursor for the synthesis of a library of 2-(2-arylphenyl)benzoxazoles via Suzuki or other cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) to optimize COX-2 inhibition.[9]
Potential as an Antimicrobial and Antifungal Agent
Benzoxazole derivatives have demonstrated a wide spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various pathogenic fungi.[1][2] The presence of substituents at the 2- and 5-positions is often crucial for this activity.[3] Therefore, 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine is a promising candidate for screening against a panel of clinically relevant microbes.
Safety and Handling
As a chemical intermediate, 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine should be handled with appropriate safety precautions.
-
Hazard Classification: Irritant.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Conclusion
2-(2-Bromophenyl)-1,3-benzoxazol-5-amine is a strategically designed molecule that holds considerable promise for further investigation in drug discovery and materials science. Its benzoxazole core, coupled with the versatile 2-bromophenyl and 5-amino substituents, makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications, particularly as anti-inflammatory and antimicrobial agents. This guide provides a solid foundation of its properties, a logical synthetic approach, and an overview of its potential applications, serving as a valuable resource for researchers in the field.
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